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molecular formula C14H12O B8803180 1-Fluorenemethanol CAS No. 73728-55-9

1-Fluorenemethanol

Cat. No. B8803180
M. Wt: 196.24 g/mol
InChI Key: OQKYEMHWZYHWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119323B2

Procedure details

Fluorene 60 g (0.36 mol) was dissolved in dehydrated THF 1500 ml. Subsequently, butyl lithium-hexane solution 225 ml (1.6 M) was slowly dropped in at 0° C. under argon gas atmosphere. Next, paraformaldehyde 12 g was added and the mixture was agitated at a room temperature for 5 hours. After agitation, saturated sodium bicarbonate water 600 ml was added, and extracted with diethyl ether. An organic layer was washed twice with an aqueous saturated NaCl solution, and then the solvent was evaporated off after drying using anhydrous magnesium sulfate. The obtained pasty solid matter was refined by recrystallization with a mixed solvent of hexane and ethanol to obtain a white needle crystal 50 g of fluorenyl methanol. It was determined by measurement of 1H-NMR that the obtained compound had a structure illustrated in the above-described formula (6). The melting point and the measurement result of 1H-NMR will be shown in the following paragraph.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
sodium bicarbonate water
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C=O.O.[C:17](=O)(O)[O-:18].[Na+]>C1COCC1>[C:1]1([CH2:17][OH:18])[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Name
Quantity
1500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C=O
Step Three
Name
sodium bicarbonate water
Quantity
600 mL
Type
reactant
Smiles
O.C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was agitated at a room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Subsequently, butyl lithium-hexane solution 225 ml (1.6 M) was slowly dropped in at 0° C. under argon gas atmosphere
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
An organic layer was washed twice with an aqueous saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
The obtained pasty solid matter was refined by recrystallization with a mixed solvent of hexane and ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=2C3=CC=CC=C3CC12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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